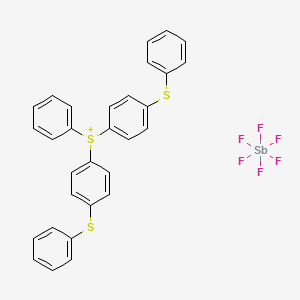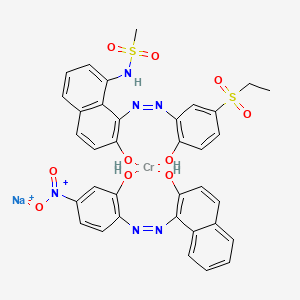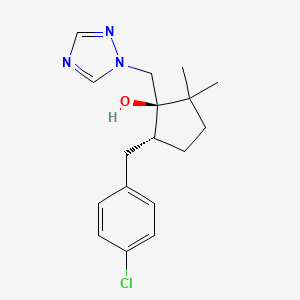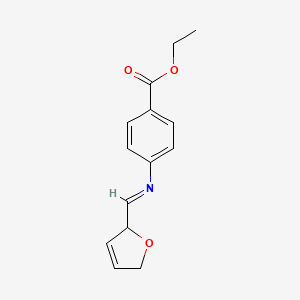
Petunidin 3,5-diglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petunidin 3,5-diglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and flowers. It is found in various berries, such as chokeberries, Saskatoon berries, and grapes, as well as in the petals of many flowers . Anthocyanins, including this compound, are known for their antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Petunidin 3,5-diglucoside can be synthesized through the biosynthesis of anthocyanins in plants. This involves the enzymatic conversion of flavonoid precursors into anthocyanins. The process includes several steps, such as hydroxylation, glycosylation, and methylation, catalyzed by specific enzymes like flavonoid 3’,5’-hydroxylase and anthocyanin synthase .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as berries and flowers. The extraction process typically includes steps like solvent extraction, purification using chromatographic techniques, and concentration . Advanced methods like ultra- and nanofiltration have also been employed to concentrate anthocyanins from plant extracts .
Analyse Des Réactions Chimiques
Types of Reactions
Petunidin 3,5-diglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced anthocyanins .
Applications De Recherche Scientifique
Petunidin 3,5-diglucoside has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Medicine: Investigated for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.
Mécanisme D'action
Petunidin 3,5-diglucoside exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, its anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Petunidin 3,5-diglucoside is similar to other anthocyanins, such as cyanidin, delphinidin, pelargonidin, peonidin, and malvidin. These compounds share a common flavonoid structure but differ in the number and position of hydroxyl and methoxy groups on the B-ring . Petunidin is unique due to its specific hydroxyl and methyl groups at the 3’ and 5’ positions, respectively .
List of Similar Compounds
- Cyanidin
- Delphinidin
- Pelargonidin
- Peonidin
- Malvidin
This compound stands out for its specific chemical structure, which contributes to its unique color properties and biological activities .
Propriétés
Numéro CAS |
25846-73-5 |
|---|---|
Formule moléculaire |
C28H33ClO17 |
Poids moléculaire |
677.0 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O17.ClH/c1-40-15-3-9(2-12(32)19(15)33)26-16(43-28-25(39)23(37)21(35)18(8-30)45-28)6-11-13(41-26)4-10(31)5-14(11)42-27-24(38)22(36)20(34)17(7-29)44-27;/h2-6,17-18,20-25,27-30,34-39H,7-8H2,1H3,(H2-,31,32,33);1H/t17-,18-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 |
Clé InChI |
YRSDVHGZBOKELJ-DHXGRXBNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















